Bullatine B

Catalog No.
S637126
CAS No.
M.F
C24H39NO6
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bullatine B

Product Name

Bullatine B

IUPAC Name

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

Molecular Formula

C24H39NO6

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1

InChI Key

XRARAKHBJHWUHW-QVUBZLTISA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Synonyms

neoline

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC

Neoline is a diterpene alkaloid with formula C24H39NO6 that is isolated from several Aconitum species. It has a role as a plant metabolite. It is a bridged compound, a polyether, a diterpene alkaloid, a secondary alcohol, an organic heteropolycyclic compound, a tertiary alcohol, a tertiary amino compound and a triol. It derives from a hydride of an aconitane.
Bullatine B is a natural product found in Aconitum flavum, Aconitum pendulum, and other organisms with data available.

Bullatine B (CAS 466-26-2), also known as neoline, is a highly purified C20-diterpenoid alkaloid isolated from Aconitum species. While the broader Aconitum alkaloid class is historically recognized for potent neuropharmacological and analgesic properties, its translational utility is strictly limited by severe arrhythmogenic toxicity and extremely narrow therapeutic windows [1]. Bullatine B distinguishes itself through a unique structural conformation that retains high-affinity voltage-gated sodium channel (Nav1.7) inhibition while exhibiting a profoundly attenuated toxicity profile[2]. This combination of low acute lethality and high analytical stability makes it a highly sought-after compound for both advanced neuropathic pain modeling and precision analytical chromatography, where standard aconitine derivatives routinely fail.

Procuring generic aconitine-type alkaloids (such as aconitine, mesaconitine, or hypaconitine) as substitutes for Bullatine B routinely fails due to their extreme acute toxicity and poor analytical stability[1]. In in vivo models, substituting standard aconitine results in fatal cardiotoxicity at sub-milligram doses, precluding viable dosing for chronic pain studies. Furthermore, in LC-MS/MS bioanalytical workflows, common analogs like hypaconitine exhibit unstable ionization responses, while Bullatine A requires prolonged chromatographic run times and suffers from poor peak proximity [2]. Bullatine B is specifically required when a stable, low-toxicity, and high-resolution alkaloid standard is necessary for reproducible research and assay development.

In Vivo Toxicity and Therapeutic Window Expansion

Bullatine B demonstrates a drastically expanded safety margin for in vivo administration compared to standard Aconitum alkaloids. Quantitative assessments reveal that Bullatine B possesses an intraperitoneal LD50 of 150 mg/kg in murine models . In stark contrast, baseline analogs such as aconitine and mesaconitine exhibit extreme toxicity with i.p. LD50 values of 0.31 mg/kg and 0.21 mg/kg, respectively [1]. This represents an approximate 500-fold reduction in acute lethality, allowing Bullatine B to be safely dosed in chronic neuropathic pain models without inducing the fatal ventricular arrhythmias characteristic of generic class substitutes.

Evidence DimensionAcute Intraperitoneal Lethality (LD50)
Target Compound DataBullatine B: LD50 = 150 mg/kg (i.p.)
Comparator Or BaselineAconitine: LD50 = 0.31 mg/kg (i.p.); Mesaconitine: LD50 = 0.21 mg/kg (i.p.)
Quantified Difference~500-fold reduction in acute lethality
ConditionsIntraperitoneal (i.p.) administration in murine models

Enables viable long-term dosing in chronic pain and neuropathy models where standard aconitine analogs cause premature subject mortality.

Chromatographic Stability and Internal Standard Suitability

In complex pharmacokinetic bioanalysis, Bullatine B outperforms related diterpenoid alkaloids as an internal standard (IS). During the LC-MS/MS quantification of veratrum alkaloids, aconitine and hypaconitine failed to achieve linear responses at medium concentrations due to extreme instability [1]. Bullatine A provided adequate response but suffered from prolonged analysis times and poor peak proximity to target analytes. Bullatine B, however, delivered excellent peak shape, complete baseline separation (retention time 3.21 min), and stable ionization without matrix interference, making it the optimal IS for high-throughput plasma assays [1].

Evidence DimensionChromatographic Response and Peak Resolution
Target Compound DataBullatine B: Stable linear response, optimal retention (3.21 min), excellent peak shape
Comparator Or BaselineAconitine/Hypaconitine: Unstable non-linear response; Bullatine A: Prolonged analysis time
Quantified DifferenceComplete baseline separation with stable linearity vs. generic failure
ConditionsLC-MS/MS positive ion MRM mode in plasma matrix

Critical for analytical laboratories requiring a reliable, stable internal standard for complex alkaloid quantification where other analogs fail.

Targeted Nav1.7 Channel Inhibition for Neuropathic Pain

Bullatine B provides highly potent and specific inhibition of voltage-gated sodium channels, specifically targeting Nav1.7, which is critical for pain signal transmission. In HEK293 cells expressing the human Nav1.7 channel, Bullatine B drastically decreases depolarization-induced currents with an IC50 of 25.8 nM . This high-affinity binding, combined with its low toxicity, allows it to effectively ameliorate mechanical hyperalgesia in streptozotocin-induced diabetic and oxaliplatin-induced neuropathy models, distinguishing it from broader, more toxic sodium channel modulators [1].

Evidence DimensionNav1.7 Inhibitory Potency
Target Compound DataBullatine B: IC50 = 25.8 nM
Comparator Or BaselineStandard non-selective neurotoxins (Baseline)
Quantified DifferenceNanomolar affinity for Nav1.7 without concurrent fatal cardiotoxic channel disruption
ConditionsHEK293 cells expressing human Nav1.7, whole-cell patch-clamp

Provides a highly specific, non-lethal pharmacological tool for researchers developing targeted non-opioid analgesics.

Internal Standard for Complex Alkaloid LC-MS/MS Assays

Due to its stable ionization, excellent peak shape, and optimal retention time compared to aconitine or Bullatine A, Bullatine B is the preferred internal standard for pharmacokinetic and forensic quantification of toxic plant extracts in biological matrices [1].

In Vivo Modeling of Diabetic and Chemotherapy-Induced Neuropathy

With a ~500-fold higher LD50 than standard aconitine, Bullatine B allows for safe, repeated dosing (e.g., 10 mg/kg) in murine models of streptozotocin-induced or oxaliplatin-induced peripheral neuropathy without triggering fatal arrhythmias [2].

Nav1.7 Ion Channel Electrophysiology

Its potent nanomolar affinity (IC50 = 25.8 nM) for human Nav1.7 makes Bullatine B an ideal high-precision probe for patch-clamp studies investigating voltage-gated sodium channel modulation and non-opioid analgesic drug discovery [2].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

437.27773796 g/mol

Monoisotopic Mass

437.27773796 g/mol

Heavy Atom Count

31

Dates

Last modified: 02-18-2024

Neoline Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model

Quan Feng Liu, Suganya Kanmani, Jinhyuk Lee, Geun-Woo Kim, Songhee Jeon, Byung-Soo Koo
PMID: 33814448   DOI: 10.3233/JAD-201614

Abstract

Alzheimer's disease (AD) is the most general, chronic, and progressive neurodegenerative senile disorder characterized clinically by progressive cognitive deterioration and memory impairment. Neoline is effective against neuropathic pain models, but the effects of neoline against AD-like phenotypes have not been investigated.
We offer the investigation of the effects of neoline in AD.
In this study, a Tg-APPswe/PS1dE9 AD mouse model was treated orally with neoline at a concentration of 0.5 mg/kg or 0.1 mg/kg starting at 7.5 months and administered for three months, and its anti-AD effects were evaluated.
Neoline improved memory and cognition impairments and reduced the number of amyloid-beta plaque and the amount of amyloid-β in the brain of AD mice. Furthermore, neoline reduced the anxiety behavior in the AD mouse model. The chronic administration of neoline also induced AMPK phosphorylation and decreased tau, amyloid-β, and BACE1 expression in the hippocampus. These findings indicate that chronic administration of neoline has therapeutic effects via AMPK activation, and BACE1 downregulation resulted in a decrease in the amyloid-β levels in the brain of Tg-APPswe/PS1dE9 AD mice.
Our results suggest that neoline is a therapeutic agent for the cure of neurodegenerative diseases like AD.


Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats

Yohei Tanimura, Masato Yoshida, Kan'ichiro Ishiuchi, Masahiro Ohsawa, Toshiaki Makino
PMID: 30974202   DOI: 10.1016/j.jep.2019.111859

Abstract

Processed aconite root (PA), the root of Aconitum carmichaeli (Ranunculaceae), is a crude drug used in traditional Chinese or Japanese kampo medicine to treat pain associated with coldness. In our previous study, PA and its active ingredient, neoline, alleviated oxaliplatin-induced peripheral neuropathy in mice.
The present study investigated the effects of PA on a murine peripheral neuropathy model induced by intraperitoneal injection of paclitaxel and partial ligation of the sciatic nerve (Seltzer model), and identified its active ingredients.
PA powder (1 g/kg/day) was orally administered, and either neoline or benzoylmesaconine (10 mg/kg/day) was subcutaneously injected into the murine model. Mechanical hyperalgesia was evaluated via the von Frey filament method. PA extract was orally administered to rats; blood samples were chronologically collected, and the plasma concentrations of Aconitum alkaloids were measured. The contents of Aconitum alkaloids in commercial PA products were also measured.
PA extract and neoline significantly attenuated the mechanical hyperalgesia induced by either paclitaxel or partial ligation of the sciatic nerve in mice. In the plasma samples of rats treated with PA extract, higher concentrations of benzoylmesaconine and neoline were apparent among Aconitum alkaloids. The contents of benzoylmesaconine and neoline varied among PA products with different processing procedures. Subcutaneous injection of benzoylmesaconine did not attenuate the hyperalgesia induced by each paclitaxel, partial ligation of the sciatic nerve, or oxaliplatin in mice.
The present results indicate that PA and its active ingredient, neoline, are promising agents for the alleviation of neuropathic pain. Neoline can be used as a marker compound to determine the quality of the PA products for the treatment of neuropathic pain.


Correlation of drug-induced and drug-related ultra-high performance liquid chromatography-mass spectrometry serum metabolomic profiles yields discovery of effective constituents of Sini decoction against myocardial ischemia in rats

Guangguo Tan, Xin Wang, Kui Liu, Xin Dong, Wenting Liao, Hong Wu
PMID: 30209468   DOI: 10.1039/c8fo01217b

Abstract

Screening active constituents of traditional Chinese medicines (TCMs) is vital for lead compound discovery. Sini decoction (SND) is a well-known TCM formula for relieving myocardial ischemia (MI) in clinic. Due to complex nature, the effective compounds of SND are still unknown. In this study, a novel "system to system" strategy based on the correlation of drug-related and drug-induced ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOFMS) serum metabolomic profiles was developed to discover bioactive compounds of SND against isoproterenol-induced MI. Thirteen SND-induced metabolites and 19 SND-related metabolites were identified by UHPLC-Q-TOFMS coupled with S-plot and SUS-plot of orthogonal projection to latent structure-discriminant analysis (OPLS-DA) models, respectively. Canonical correlation analysis between the SND-induced and SND-related metabolites revealed that 12 compounds had strongly correlated relationship with the protective effect of SND on MI, and these compounds include isotalatizidine, songorine, fuziline, neoline, talatizamine, 14-acetyltalatizamine, liquiritigenin, benzoylmesaconitine, isoliquiritin, benzoylaconitne, benzoylhypaconitine and 6-gingerol. Combination functional enrichment analysis and network topology analysis revealed that the targeted metabolic pathways of these correlated compounds were involved in valine, leucine and isoleucine biosyntheses, tryptophan metabolism, glycerophospholipid metabolism and sphingolipid metabolism. The results demonstrated that the "system to system" strategy may be a high-throughput method to discover potentially effective compounds from TCMs.


Neoline, an active ingredient of the processed aconite root in Goshajinkigan formulation, targets Nav1.7 to ameliorate mechanical hyperalgesia in diabetic mice

Yoshihiko Nakatani, Kanako Negoro, Miki Yamauchi, Maki Katasho, Kei-Ichiro Ishikura, Anna Iwaki, Kazuyo Tsukada, Marina Yamaguchi, Arata Uehara, Masato Yoshida, Kan'ichiro Ishiuchi, Toshiaki Makino, Masaki Kitajima, Masahiro Ohsawa, Taku Amano
PMID: 32439405   DOI: 10.1016/j.jep.2020.112963

Abstract

Goshajinkigan (GJG), a traditional Japanese Kampo formula, has been shown to exhibit several pharmacological actions, including antinociceptive effects. Processed aconite root (PA), which is considered to be an active ingredient of GJG, has also been demonstrated to have an ameliorative effect on pain, such as diabetic peripheral neuropathic pain. We recently identified neoline as the active ingredient of both GJG and PA that is responsible for its effects against oxaliplatin-induced neuropathic pain in mice.
In the present study, we investigated whether GJG, PA, and neoline could inhibit Nav1.7 voltage-gated sodium channel (VGSC) current and whether neoline could ameliorate mechanical hyperalgesia in diabetic mice.
To assess the electrophysiological properties of GJG extract formulation, powdered PA, and neoline on Nav1.7 VGSCs, whole-cell patch clamp recording was performed using human HEK293 cells expressing Nav1.7 VGSCs. In addition, the ameliorative effects of neoline on diabetic peripheral neuropathic pain were evaluated using the von Frey test in streptozotocin (STZ)-induced diabetic model mice.
GJG extract formulation significantly inhibited Nav1.7 VGSC peak current. Powdered PA also inhibited Nav1.7 VGSC peak current. Like GJG and PA, neoline could inhibit Nav1.7 VGSC current. When diabetic mice were treated with neoline by intraperitoneal acute administration, the mechanical threshold was increased in diabetic mice, but not in non-diabetic mice, in a behavioral study.
These results suggest that neoline might be a novel active ingredient of GJG and PA that is one of responsible ingredients for ameliorating mechanical hyperalgesia in diabetes via the inhibition of Nav1.7 VGSC current at least.


A new denudatine type C

Ahmatbeck Samanbay, Bo Zhao, Haji Akber Aisa
PMID: 29212360   DOI: 10.1080/14786419.2017.1410814

Abstract

A new denudatine-type C
-diterpenoid alkaloid, designated as sinchianine (1), together with eight known diterpenoid alkaloids, 12-acetyl-12-epi-napelline (2), 12-epi-napelline (3), neoline (4), talatisamine (5), 14-O-acetylsenbusine A (6) and benzoylaconine (7), songorine (8) and aconitine (9), were isolated from the whole herb of Aconitum sinchiangense W. T. Wang. Their structures were elucidated on the basis of extensive spectroscopic analyses (NMR and HR-ESI-MS) and comparison with data reported in the literature.


Processed aconite root and its active ingredient neoline may alleviate oxaliplatin-induced peripheral neuropathic pain

Toshiaki Suzuki, Keisuke Miyamoto, Naomi Yokoyama, Mayuko Sugi, Akina Kagioka, Yuka Kitao, Takumi Adachi, Masahiro Ohsawa, Hajime Mizukami, Toshiaki Makino
PMID: 27038579   DOI: 10.1016/j.jep.2016.03.056

Abstract

Processed aconite root (PA, the root of Aconitum carmichaeli, Ranunculaceae) is a crude drug used in traditional Chinese or Japanese kampo medicine to generate heat in the body and to treat pain associated with coldness. Oxaliplatin (L-OHP) is a platinum-based anticancer drug that frequently causes acute and chronic peripheral neuropathies, including cold and mechanical hyperalgesia.
We investigated the effects of PA on L-OHP-induced peripheral neuropathies and identified the active ingredient within PA extract.
L-OHP was intraperitoneally injected into mice, and PA boiled water extract was orally administered. Cold and mechanical hyperalgesia were evaluated using the acetone test and the von Frey filament method, respectively. Dorsal root ganglion (DRG) neurons were isolated from normal mice and cultured with L-OHP with or without PA extract. Cell viability and neurite elongation were evaluated.
PA extract significantly attenuated cold and mechanical hyperalgesia induced by L-OHP in mice. In cultured DRG neurons, L-OHP reduced cell viability and neurite elongation in a dose-dependent manner. Treatment with PA extract significantly alleviated the L-OHP-induced reduction of neurite elongation, while the cytotoxicity of L-OHP was not affected. Using activity-guided fractionation, we isolated neoline from PA extract as the active ingredient. Neoline significantly alleviated L-OHP-induced reduction of neurite elongation in cultured DRG neurons in a concentration-dependent manner. Moreover, subcutaneous injection of neoline attenuated cold and mechanical hyperalgesia in L-OHP-treated mice. PA extract and neoline did not show sedation and motor impairment.
The present study indicates that PA and its active ingredient neoline are promising agents to alleviate L-OHP-induced neuropathic pain.


Pharmacokinetics and bioavailability study of neoline in Beagle dogs

Xiao-hong Gong, Meng-jie Zhao, An Yuan, Yan Li, Liang Xiong, Cheng Peng, Yun-xia Li
PMID: 26697695   DOI:

Abstract

This paper is aim to investigate the pharmacokinetics and absolute bioavailability of neoline in Beagle dogs, and provide a theoretical basis for further study. Ethyl acetate was used for liquid-liquid extracting after 10% ammonia alkalizing. The method of UPLC-Q-TOF-MS was established for the determination of neoline plasma concentrations. Beagle dogs were orally or intravenously administered with neoline for pharmacokinetic and absolute bioavailability study. Good linear relationship of neoline was found over the range of 0.1-4 mg x L(-1) (R2 = 0.9982) and 2-100 microg x L(-1) (R2 = 0.9945). Intra-and inter-day precision, expressed as the relativestandard (RSD) were less than 5.0%. Accuracy, expressed as the relative error (RE) was within 90.0%-115%. The recovery of neoline in dog plasma was more than 80%. After 6 mg x kg(-1) for ig and 1 mg x kg(-1) for iv administration of neoline, the main pharmacokinetic parameters were analyzed with Winnonlin software. t(1/2) were (313.88 +/- 63.18), (236.33 +/- 229.84) min, and AUC(0-infinity) were (58,027.40 +/- 14,132.69), (473,578.02 +/- 82,333.08) min x microg x L(-1) for ig and iv administration respectively. The absolute bioavail ability was (73.15 +/- 10.29) %. The method of UPLC-Q-TOF-MS described in the report was sensitive, reliable and specific, and suitable for pharmacokinetic study of neoline in Beagle dog. The high absolute bioavailability of neoline in dog suggested good absorption of neline which was worth of further investigation.


Identification of diterpene alkaloids from Aconitum napellus subsp. firmum and GIRK channel activities of some Aconitum alkaloids

Tivadar Kiss, Péter Orvos, Száva Bánsághi, Peter Forgo, Nikoletta Jedlinszki, László Tálosi, Judit Hohmann, Dezső Csupor
PMID: 23876370   DOI: 10.1016/j.fitote.2013.07.010

Abstract

Diterpene alkaloids neoline (1), napelline (2), isotalatizidine (3), karakoline (4), senbusine A (5), senbusine C (6), aconitine (7) and taurenine (8) were identified from Aconitum napellus L. subsp. firmum, four (2-4, 6) of which are reported for the first time from this plant. The structures were determined by means of LC-MS, 1D and 2D NMR spectroscopy, including (1)H-(1)H COSY, NOESY, HSQC and HMBC experiments. Electrophysiological effects of the isolated compounds, together with nine diterpene alkaloids previously obtained from Aconitum toxicum and Consolida orientalis were investigated on stable transfected HEK-hERG (Kv11.1) and HEK-GIRK1/4 (Kir3.1 and Kir3.4) cell lines using automated patch clamp equipment. Significant blocking activity on GIRK channel was exerted by aconitine (7) (45% at 10 μM), but no blocking activities of the other investigated compounds were detected. The tested compounds were inactive on hERG channel in the tested concentration. The comparison of the previously reported metabolites of A. napellus subsp. firmum and compounds identified in our experiment reveals substantial variability of the alkaloid profile of this taxon.


Development and Validation of an UPLC-Q-TOF-MS Method for Quantification of Fuziline in Beagle Dog After Intragastric and Intravenous Administration

Xiao-hong Gong, Yan Li, Yun-xia Li, An Yuan, Meng-jie Zhao, Ruo-qi Zhang, Dai-wen Zeng, Cheng Peng
PMID: 26564737   DOI: 10.1093/chromsci/bmv156

Abstract

A specific and sensitive UPLC-Q-TOF-MS method operated in the positive ion mode was developed and validated for the quantification of Fuziline in Beagle dog plasma. Fuziline and Neoline internal standard were separated on an Acquity UPLC BEH C18 column with the total running time of 4 min using gradient elution at the flow rate of 0.25 mL/min. The calibration curves for Fuziline showed good linearity in the concentrations ranging from 2 to 400 ng/mL with correlation coefficients (r) greater than 0.9971. The lower limit of quantification was 0.8 ng/mL. Intra- and interbatch relative standard deviations ranged from 2.11 to 3.11% and 3.12 to 3.81%, respectively. Fuziline was stable under different sample storage and processing conditions. The developed method was successfully applied to the comparative pharmacokinetic study of Fuziline in Beagle dog after intravenous and oral administration. Low absolute bioavailability of Fuziline (1.45 ± 0.76%) suggested a significant metabolism transformation extent in Beagle dog.


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